molecular formula C6H4Br2O3 B106015 Methyl 4,5-dibromo-2-furoate CAS No. 54113-41-6

Methyl 4,5-dibromo-2-furoate

Cat. No.: B106015
CAS No.: 54113-41-6
M. Wt: 283.9 g/mol
InChI Key: OIOPUTCGINQNRL-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-2-furoate is a chemical compound with the molecular formula C6H4Br2O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two bromine atoms at the 4 and 5 positions of the furan ring and a methyl ester group at the 2 position. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 4,5-dibromo-2-furoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those with potential anticancer and antibiotic properties.

    Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.

Safety and Hazards

Methyl 4,5-dibromo-2-furoate is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Methyl 4,5-dibromo-2-furoate is a synthetic compound that has been studied for its potential antimicrobial properties . The primary target of this compound is the quorum sensing system of certain bacteria, such as Pseudomonas aeruginosa . Quorum sensing is a method of communication among bacteria that allows them to coordinate their behavior and gene expression based on population density .

Mode of Action

The compound interacts with the LasR receptor , a key component of the quorum sensing system in Pseudomonas aeruginosa . By binding to this receptor, this compound can potentially disrupt the normal functioning of the quorum sensing system, thereby inhibiting the formation of biofilms and the secretion of virulence factors .

Biochemical Pathways

The disruption of the quorum sensing system affects several biochemical pathways within the bacteria. These include pathways involved in biofilm formation and the production of virulence factors . The downstream effects of these disruptions can lead to a reduction in the bacteria’s ability to establish infections and resist antibiotic treatment .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.39, indicating that it may have good membrane permeability .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of bacterial communication (quorum sensing), inhibition of biofilm formation, and reduction in the production of virulence factors . These effects can potentially make the bacteria more susceptible to antibiotic treatment and less able to establish infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,5-dibromo-2-furoate can be synthesized through the bromination of methyl 2-furoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the controlled addition of bromine to methyl 2-furoate in a suitable solvent, followed by purification steps such as distillation and crystallization to obtain the desired product with high purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form methyl 4,5-dihydroxy-2-furoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can also undergo oxidation reactions to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

Comparison with Similar Compounds

Methyl 4,5-dibromo-2-furoate can be compared with other brominated furan derivatives such as:

  • Methyl 5-bromo-2-furoate
  • Methyl 2,5-dibromo-3-furoate
  • Methyl 4-bromo-2-furoate

Uniqueness:

Properties

IUPAC Name

methyl 4,5-dibromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOPUTCGINQNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399732
Record name Methyl 4,5-dibromo-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54113-41-6
Record name Methyl 4,5-dibromo-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4,5-Dibromo-2-furancarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 69.91 g (0.259 mol) of 4,5-dibromo-2-furoic acid in 700 mL of methanol was carefully added 42.4 mL (0.777 mol) of 98% sulfuric acid at room temperature. The mixture was refluxed for 7 hours. The resulting solution was concentrated to slurry under reduced pressure and diluted with 0.5 L of MTBE. To this ice-cooled solution 0.5 L of 30% trisodium citrate and 0.25 L of 2N NaOH were slowly added, under vigorous stirring. The aqueous layer (pH=6) was separated and extracted again with 300 mL of MTBE. Some insoluble solid (residual starting material) was removed from the organic extracts by filtration. The clear extracts were dried over Na2SO4 then concentrated to dryness to afford a light brown solid that was purified by crystallization with 30 mL of hot MTBE and 60 mL of n-heptane. The mixture was cooled to 0/+4° C., aged for 1 hour then filtered to yield 57.13 g of cream-colored product. From the mother liquors a further amount of 12.65 g of product could be recovered by chromatography (eluent: ethyl acetate/cyclohexane 5:95). Thus, the overall amount of isolated product was 69.78 g.
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700 mL
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Yield
94.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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